1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE is a synthetic compound with a complex molecular structure. It belongs to the quinolone family, known for their broad-spectrum antibacterial properties. This compound is characterized by the presence of a morpholine ring, a nitro group, and a fluorine atom, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzoyl fluoride with ethyl acetoacetate, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution, and oxidizing agents for oxidation. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
Scientific Research Applications
1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE involves its interaction with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the nitro group and fluorine atom enhances its binding affinity and potency.
Comparison with Similar Compounds
Similar Compounds
- 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXOQUINOLINE-3-CARBONITRILE
- 1-ETHYL-6-FLUORO-7-MORPHOLIN-4-YL-4-OXO-1,4-DIHYDRO-[1,8]NAPHTHYRIDINE-3-CARBOXYLIC ACID ETHYL ESTER
Uniqueness
Compared to similar compounds, 1-ETHYL-6-FLUORO-7-(MORPHOLIN-4-YL)-3-NITRO-1,4-DIHYDROQUINOLIN-4-ONE stands out due to its unique combination of a nitro group, morpholine ring, and fluorine atom. These features contribute to its enhanced antibacterial activity and potential for developing new therapeutic agents.
Properties
Molecular Formula |
C15H16FN3O4 |
---|---|
Molecular Weight |
321.30 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-morpholin-4-yl-3-nitroquinolin-4-one |
InChI |
InChI=1S/C15H16FN3O4/c1-2-17-9-14(19(21)22)15(20)10-7-11(16)13(8-12(10)17)18-3-5-23-6-4-18/h7-9H,2-6H2,1H3 |
InChI Key |
YYRWZOQBBZSROK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)[N+](=O)[O-] |
solubility |
13.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.